![molecular formula C19H29NO3 B564981 (2R,3S,11bS)-3-异丁基-9,10-二甲氧基-2,3,4,6,7,11b-六氢-1H-吡啶[2,1-a]异喹啉-2-醇 CAS No. 113627-25-1](/img/structure/B564981.png)
(2R,3S,11bS)-3-异丁基-9,10-二甲氧基-2,3,4,6,7,11b-六氢-1H-吡啶[2,1-a]异喹啉-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” is a chemical with the molecular formula C19H29NO3 . It is also known by other names such as cis (2,3)-Dihydro Tetrabenazine and (2R,3S,11bS)-Dihydrotetrabenazine .
Molecular Structure Analysis
The molecular weight of this compound is 319.44 g/mol . The InChI code for this compound is 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 . The canonical SMILES representation is CC©CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.4 g/mol .科学研究应用
Neurodegenerative Disease Research
cis (2,3)-Dihydro Tetrabenazine: is utilized in the study of neurodegenerative diseases such as Huntington’s disease. It serves as a reference compound for the development of new treatments that target dopamine depletion, which is a common pathological feature of these disorders .
Synthesis of Deuterated Analogs
Researchers have focused on synthesizing deuterated analogs of tetrabenazine to improve its pharmacokinetic properties. Deuteration can potentially enhance the metabolic stability of the compound, making it more effective for therapeutic use .
Formulation Studies
The behavior of tetrabenazine in acidic conditions has been studied to understand its stability and to develop better formulations. This is crucial for creating orodispersible films and other pharmaceutical forms that ensure the compound’s integrity and bioavailability .
Movement Disorder Treatment
cis (2,3)-Dihydro Tetrabenazine: is investigated for its efficacy in treating hyperkinetic movement disorders beyond Huntington’s disease. Its role as a VMAT-inhibitor makes it a valuable compound for exploring treatments for a variety of movement-related pathologies .
Analytical Chemistry Applications
The compound’s behavior under different chemical conditions is studied using techniques like LC-MS and NMR spectroscopy. These studies contribute to the understanding of its chemical properties and the identification of impurities, which is essential for quality control in pharmaceutical applications .
Chemical Synthesis and Selectivity
The efficient and selective synthesis of cis (2,3)-Dihydro Tetrabenazine is a significant area of research. It involves exploring various synthetic routes and methodologies to obtain the compound with high yield and purity, which is vital for both research and therapeutic applications .
Drug Discovery and Development
As a compound with potential therapeutic applications, cis (2,3)-Dihydro Tetrabenazine is part of drug discovery programs aiming to find new treatments for psychiatric and neurological conditions. Its pharmacological profile is continuously being evaluated to optimize its therapeutic potential .
Impurity Profiling
Understanding the impurity profile of cis (2,3)-Dihydro Tetrabenazine is essential for the development of safe and effective pharmaceutical products. Research in this field focuses on identifying, quantifying, and characterizing impurities that may arise during synthesis or storage .
属性
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol | |
CAS RN |
924854-62-6 |
Source
|
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。